

4-Amino-TEMPO (CAS: 14691-88-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Amino-TEMPO

Cat. No.: B014628

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4-Amino-TEMPO** (4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical with significant applications in scientific research and development. This document details its chemical and physical properties, key applications, and experimental protocols, presented in a clear and accessible format for technical audiences.

Core Properties of 4-Amino-TEMPO

4-Amino-TEMPO is a versatile molecule utilized across various scientific disciplines due to its stable radical nature.^{[1][2]} It is recognized for its role as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy, an antioxidant, and a catalyst in organic synthesis.^{[1][2]}

Physicochemical Data

A summary of the key quantitative data for **4-Amino-TEMPO** is presented in the table below for easy reference and comparison.

| Property | Value | References |
|--------------------|--|------------|
| CAS Number | 14691-88-4 | [1][3][4] |
| Molecular Formula | C ₉ H ₁₉ N ₂ O | [1][3] |
| Molecular Weight | 171.26 g/mol | [1][3] |
| Appearance | Orange to Brown or Reddish-brown solid/powder/lump | [1][2][4] |
| Melting Point | 33 - 39 °C | [1][5] |
| Boiling Point | 98 °C at 4 mmHg | [5] |
| Purity | ≥97% | [3][4] |
| Storage Conditions | 2 - 8 °C, protect from light | [1][2] |

Key Applications and Experimental Protocols

4-Amino-TEMPO's unique properties lend it to a variety of applications in research and industry.[1][2]

Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy

As a stable free radical, **4-Amino-TEMPO** is widely used as a spin label.[1][3] This technique, known as site-directed spin labeling (SDSL), provides valuable information on protein structure, dynamics, and molecular interactions.[2] The process involves introducing the spin label at a specific site in a biomolecule, typically by covalently attaching it to a cysteine residue.

Experimental Protocol: Site-Directed Spin Labeling of a Protein with **4-Amino-TEMPO**

This protocol outlines a general procedure for labeling a protein with **4-Amino-TEMPO** for EPR studies.

1. Protein Preparation:

- The protein of interest must have a unique, accessible cysteine residue at the desired labeling site. If necessary, use site-directed mutagenesis to introduce a cysteine at the target position and to replace other surface-accessible cysteines with alanine or serine to prevent non-specific labeling.
- Purify the protein to a high degree to remove any contaminants that might interfere with the labeling reaction.
- Prepare the protein solution in a suitable buffer (e.g., phosphate or Tris buffer) at a concentration of approximately 100-200 μM .

2. Labeling Reaction:

- Prepare a stock solution of **4-Amino-TEMPO** (or a more reactive derivative like 4-Isothiocyanato-TEMPO for reaction with the primary amine) in a compatible organic solvent (e.g., DMSO or DMF).
- Add a 5- to 10-fold molar excess of the **4-Amino-TEMPO** solution to the protein solution.
- Incubate the reaction mixture at 4°C overnight with gentle stirring. The primary amine of **4-Amino-TEMPO** can be coupled to the protein via various crosslinking strategies, often targeting carboxyl groups on the protein after activation with EDC/NHS chemistry. Alternatively, for direct cysteine labeling, a maleimide or iodoacetamide derivative of TEMPO would be used. This protocol assumes a suitable conjugation method is employed.

3. Removal of Excess Label:

- After incubation, remove the unreacted spin label from the protein solution. This can be achieved by dialysis against a large volume of buffer, gel filtration chromatography, or using a desalting column.

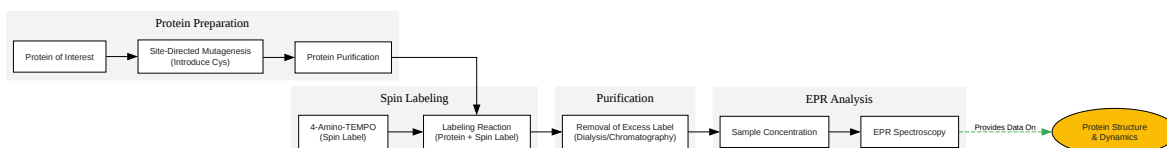
4. Sample Preparation for EPR:

- Concentrate the labeled protein solution to the desired concentration for EPR measurements (typically in the range of 50-500 μM).
- Load the sample into a quartz capillary tube or a specialized EPR sample holder.
- Flash-freeze the sample in liquid nitrogen and store at -80°C until measurement.

5. EPR Spectroscopy:

- Acquire EPR spectra using a commercial EPR spectrometer. The spectral line shape provides information about the mobility of the spin label, which is related to the local protein

structure and dynamics.



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Workflow for site-directed spin labeling of proteins using **4-Amino-TEMPO**.

Antioxidant and Radical Scavenger

4-Amino-TEMPO exhibits antioxidant properties by acting as a radical scavenger.[1][6] It can protect cells from oxidative damage and has shown radioprotective effects.[2] Its ability to mimic superoxide dismutase makes it a valuable tool in studying oxidative stress-related diseases.[2]

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is adapted for assessing the antioxidant capacity of **4-Amino-TEMPO**.

1. Reagent Preparation:

- Prepare a FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution in a 10:1:1 ratio, respectively. Warm the reagent to 37°C before use.
- Prepare a standard curve using a known antioxidant, such as Trolox or ascorbic acid, at various concentrations.
- Prepare a solution of **4-Amino-TEMPO** in a suitable solvent at a known concentration.

2. Assay Procedure:

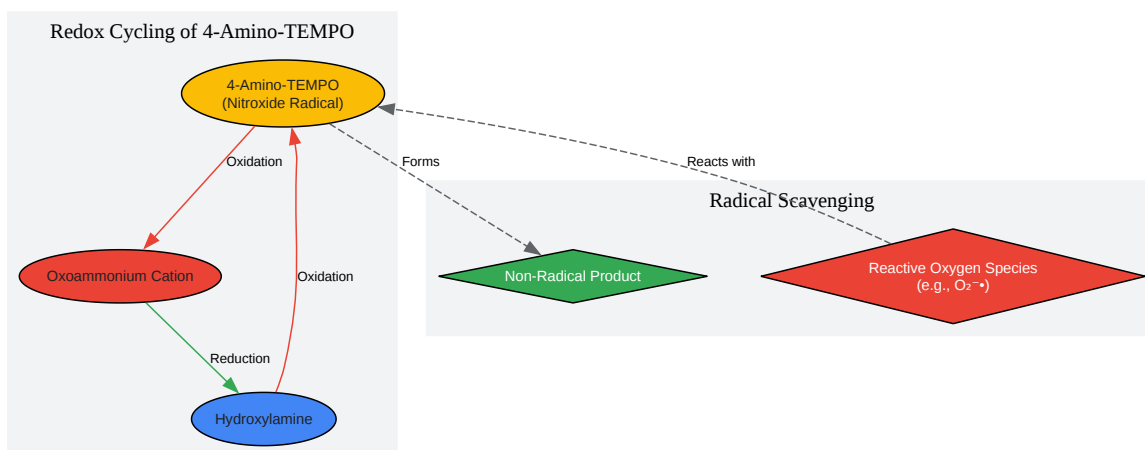
- Add 20 μL of the **4-Amino-TEMPO** solution, standard, or blank (solvent) to the wells of a 96-well microplate.
- Add 180 μL of the pre-warmed FRAP reagent to each well and mix thoroughly.
- Incubate the plate at 37°C for 30 minutes.

3. Measurement:

- Measure the absorbance of the reaction mixture at 593 nm using a microplate reader.
- The change in absorbance is proportional to the total reducing power of the sample.

4. Data Analysis:

- Calculate the FRAP value of **4-Amino-TEMPO** by comparing its absorbance with the standard curve. The results are typically expressed as μM Trolox equivalents.



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Redox cycling and radical scavenging mechanism of **4-Amino-TEMPO**.

Catalyst for Alcohol Oxidation

4-Amino-TEMPO and its derivatives are effective catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This method is valued for its mild reaction conditions and high selectivity.

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

This protocol describes the oxidation of benzyl alcohol to benzaldehyde using a **4-Amino-TEMPO**-based catalytic system.

1. Reaction Setup:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (1 mmol) in a suitable solvent such as dichloromethane or acetonitrile (5 mL).
- Add **4-Amino-TEMPO** (0.05 mmol, 5 mol%) to the solution.
- Add a co-catalyst, such as copper(I) bromide (0.05 mmol, 5 mol%) and a ligand like 2,2'-bipyridine (0.05 mmol, 5 mol%).

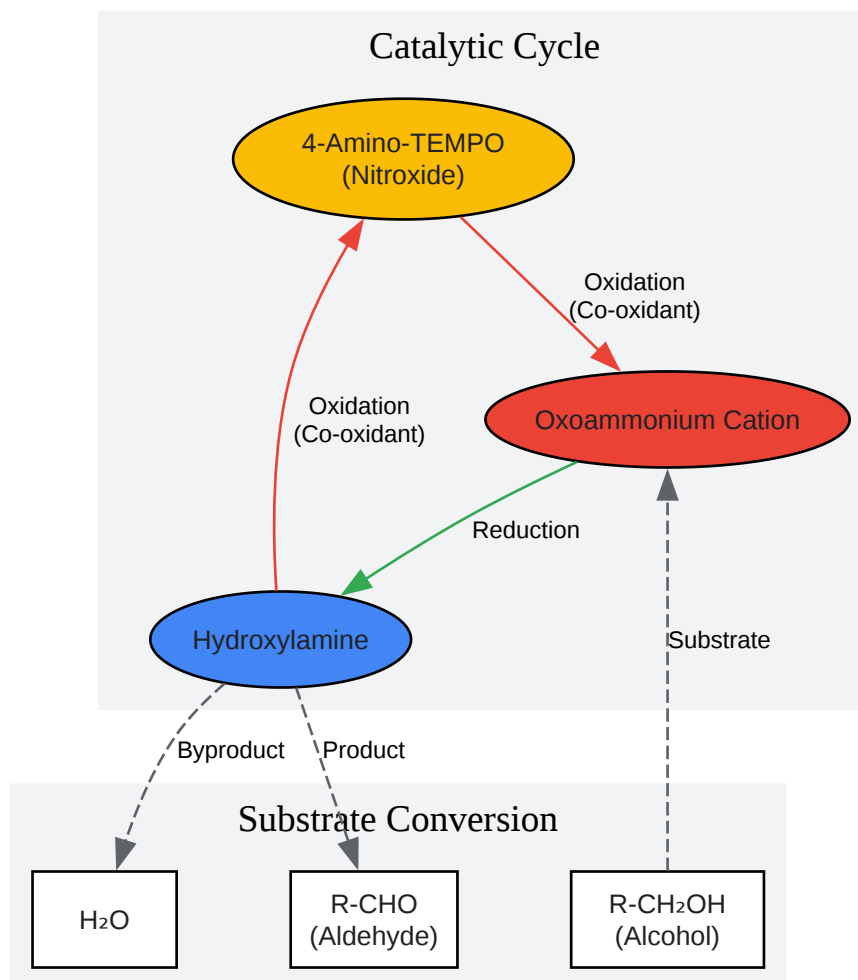
2. Reaction Execution:

- Stir the reaction mixture at room temperature under an air or oxygen atmosphere.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Purification:

- Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain pure benzaldehyde.



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Safety and Handling

4-Amino-TEMPO is considered hazardous. It can cause skin and serious eye irritation and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. * Handling: Avoid

breathing dust and prevent contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

- Storage: Store in a cool, dry, and well-ventilated place at 2-8°C, away from incompatible materials such as strong oxidizing agents. [1]Keep the container tightly closed.

Conclusion

4-Amino-TEMPO is a valuable and versatile chemical compound with significant applications in biochemistry, organic synthesis, and materials science. Its utility as a spin label in EPR spectroscopy provides deep insights into molecular structure and dynamics. Its catalytic and antioxidant properties further expand its applicability in various research and development fields. Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound. This guide provides a foundational understanding for researchers and professionals working with **4-Amino-TEMPO**.

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